[3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
[3-(Trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a brominated aromatic ring, a trifluoromethylphenyl ester group, and a methyl substituent on the triazole core. Its structural complexity arises from the combination of halogenated (Br), fluorinated (CF₃), and alkyl (CH₃) moieties, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and intermolecular interactions . The compound’s synthesis likely involves palladium-catalyzed cross-coupling or Huisgen cycloaddition, as inferred from analogous triazole syntheses .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N3O2/c1-11-8-15(6-7-16(11)20)26-12(2)17(24-25-26)18(27)28-10-13-4-3-5-14(9-13)19(21,22)23/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUJFPRMZDUNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition. The starting materials, such as 3-(trifluoromethyl)benzyl azide and 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, are prepared through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit potent anticancer properties. The introduction of various substituents on the triazole ring can significantly affect their activity against different cancer cell lines. For instance, compounds with electron-withdrawing groups at the para position of the aromatic ring have shown enhanced biological activity against human lung and breast cancer cell lines .
Case Study:
A series of triazole derivatives were tested for their antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural motifs to [3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated significant activity with IC50 values in the low micromolar range .
Antiviral Properties
Triazoles have also been explored for their antiviral potential. Research has shown that certain triazole derivatives can inhibit viral replication by targeting specific viral enzymes. The compound's structure allows for interaction with viral proteins, potentially disrupting their function.
Case Study:
In a study focusing on hepatitis C virus (HCV), novel biaryl amide derivatives were synthesized that included triazole moieties. These compounds exhibited promising anti-HCV activity, suggesting that similar structures may be effective against other viral targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups can enhance potency and selectivity towards target proteins.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Bromo group | Enhances binding affinity to target enzymes |
| Methyl group | Modulates electronic properties |
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and bromomethyl groups enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
- Chloro vs. Bromo Isosteres : Compounds 4 and 5 in are isostructural chloro and bromo derivatives of a related triazole-thiazole hybrid. The bromo analog (compound 5) exhibits stronger intermolecular halogen bonding due to the larger atomic radius and polarizability of Br compared to Cl. This property may enhance binding affinity in therapeutic applications, as seen in antimicrobial triazole-thiazole hybrids .
- Positional Effects : The 4-bromo-3-methylphenyl group in the target compound contrasts with 4-chlorophenyl derivatives (e.g., compound 4 in ). Bromine’s higher electronegativity and steric bulk may alter π-π stacking interactions in crystal packing or biological targets .
Trifluoromethylphenyl Derivatives
- 1-Benzyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole (3f): This analog () shares the trifluoromethylphenyl group but lacks the brominated aromatic system and ester functionality.
- 1-Benzyl-4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (3f) : The methoxy group in this derivative () increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromo and trifluoromethyl groups in the target compound. Such differences may affect reactivity in further functionalization .
Brominated Aromatic Systems
- Methyl 5-[4-(4-Bromophenoxy)phenyl]-1H-pyrazole-3-carboxylate: This pyrazole analog () replaces the triazole core with a pyrazole ring but retains the bromophenoxy and ester groups.
Physicochemical and Structural Properties
Table 1: Key Properties of the Target Compound and Analogs
*LogP estimated using fragment-based methods.
Crystallographic and Computational Insights
- Structural Refinement : Programs like SHELXL () and ORTEP-III () are critical for analyzing the target compound’s crystal structure. The trifluoromethyl group’s anisotropic displacement parameters would require high-resolution data for accurate modeling .
Biological Activity
The compound [3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the click chemistry approach, which utilizes azide-alkyne cycloaddition. The key steps often include:
- Preparation of the Triazole Ring : The reaction between an azide and an alkyne under copper(I) catalysis.
- Formation of the Carboxylate Ester : Subsequent esterification with carboxylic acid derivatives.
Biological Activity
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties by targeting various enzymes and pathways involved in cancer cell proliferation. For instance, compounds similar to this triazole have shown efficacy against:
- Histone Deacetylases (HDAC) : Inhibition of HDACs leads to increased acetylation of histones and transcriptional activation of tumor suppressor genes.
- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition can result in reduced cancer cell proliferation.
Antimicrobial Properties
Triazoles are known for their antimicrobial activity. Studies have demonstrated that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to increased antimicrobial efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites of target enzymes such as HDAC and thymidylate synthase.
- Disruption of Cell Signaling : Modulating pathways involved in cell growth and apoptosis.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Molecules reported that a related triazole compound showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity ( ).
- Antimicrobial Efficacy : Research highlighted in Antibiotics demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria ( ).
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for preparing [3-(trifluoromethyl)phenyl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
Answer: The compound can be synthesized via a multi-step approach:
Triazole Core Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, react 4-bromo-3-methylphenyl azide with a propiolate ester derivative under Cu(I) catalysis .
Esterification : Couple the triazole-4-carboxylic acid intermediate with [3-(trifluoromethyl)phenyl]methanol using DCC/DMAP or other activating agents .
Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Key analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₀H₁₆BrF₃N₃O₂) .
- X-ray Crystallography : Resolve regioselectivity of triazole substituents (e.g., 1,4-disubstituted vs. 1,5-disubstituted isomers) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound across different assays?
Answer: Contradictions may arise from assay-specific factors:
- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform dissolution .
- Metabolic Stability : Perform hepatic microsome studies to assess CYP450-mediated degradation .
- Off-Target Effects : Conduct selectivity profiling against related enzymes (e.g., kinase panels) to rule out non-specific interactions .
- Statistical Validation : Apply multivariate analysis to distinguish noise from true activity trends .
Q. What strategies optimize the regioselectivity of triazole formation during synthesis?
Answer: Regioselectivity (1,4- vs. 1,5-substitution) depends on:
- Catalyst Choice : Cu(I) favors 1,4-triazoles, while Ru catalysts yield 1,5-products .
- Reaction Temperature : Lower temperatures (0–25°C) reduce side-product formation .
- Substrate Steric Effects : Bulky substituents on alkyne/azide precursors direct regiochemistry .
Example : A study demonstrated 90% 1,4-selectivity using CuI/PMDTA at 25°C .
Mechanistic and Methodological Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Answer: The CF₃ group:
- Electron-Withdrawing Effect : Stabilizes the triazole ring via inductive effects, enhancing metabolic stability .
- Hydrophobic Interactions : Increases lipophilicity (logP ~3.5), impacting membrane permeability .
- Spectroscopic Signatures : Causes distinct splitting in ¹⁹F NMR (δ -63 ppm) and IR (C-F stretch ~1150 cm⁻¹) .
Q. What computational methods are suitable for modeling this compound’s binding to biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict interactions with enzymes (e.g., cyclooxygenase) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD Simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR) between batches?
Answer:
- Batch Comparison : Analyze ¹H/¹³C NMR overlays to detect impurities or tautomeric shifts .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm triazole ring assignments .
- Control Experiments : Repeat reactions with purified starting materials to isolate batch-specific artifacts .
Future Research Directions
Q. What derivatives of this compound could improve its pharmacokinetic profile?
Answer:
- Prodrug Modifications : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to enhance solubility .
- Heterocycle Replacement : Substitute the triazole with a pyrazole or imidazole to alter metabolic pathways .
- Bioisosteres : Replace Br with Cl or CF₃ to tune electronic properties without sacrificing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
